molecular formula C11H9F3N4O2S B2353870 BRM/BRG1 ATP Inhibitor-1 CAS No. 2270879-17-7

BRM/BRG1 ATP Inhibitor-1

Cat. No.: B2353870
CAS No.: 2270879-17-7
M. Wt: 318.27
InChI Key: CKYCAIAVJIFWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRM/BRG1 ATP Inhibitor-1 is an allosteric dual inhibitor of brahma homolog (BRM)/SWI/SNF related matrix associated actin dependent regulator of chromatin subfamily A member 2 (SMARCA2) and brahma related gene 1 (BRG1)/SMARCA4 ATPase activity . It has been observed to have broad SWI/SNF dependencies in Acute Myeloid Leukemia (AML) .

Scientific Research Applications

1. Cancer Therapy Target

Research has indicated that cancer cells with a loss of the SWI/SNF complex subunit BRG1 are dependent on the remaining ATPase, BRM, making BRM an attractive target for cancer therapy. Studies have shown that near complete depletion of BRM is necessary to robustly inhibit the growth of BRG1-mutant lung cancer cells both in vitro and in vivo. This finding is critical for developing appropriate therapeutic strategies targeting BRM in the context of BRG1-mutant cancers (Rago et al., 2019).

2. Chromatin Remodeling and Cancer

BRM and BRG1, as ATPase subunits of human SWI/SNF chromatin remodeling complexes, are key in either suppressing or driving cancer. The inhibiting of both BRG1 and BRM is emerging as an effective therapeutic strategy in diverse cancers. The structure of the BRK domain in these proteins suggests a potential role in protein–protein interactions, which may be crucial in cancer therapy (Allen, Bycroft, & Zinzalla, 2020).

3. Impact on Cancer Development and Progression

BRM, as a core ATPase subunit of the SWI/SNF chromatin-remodeling complex, plays various roles in cancer. Its function can vary depending on cancer type and stage, potentially acting as either a tumor suppressor or a factor in disease progression. The existence of alternative splicing forms of the SMARCA2 gene, leading to different functional forms of BRM, suggests a complex mode of action of BRM-containing SWI/SNF complexes in cancer development and progression (Jancewicz et al., 2019).

4. Implications in Immunological Responses

Studies have shown that BAF chromatin remodeling complex activities are implicated in many immunologic responses. The combination of BRM/BRG1 ATPase inhibitors with anti-PD-1 antibody provided synergistic efficacy and survival benefits in various mouse tumor models. This indicates the potential of BRM/BRG1 inhibitors in enhancing immunological responses against tumors (Ichikawa et al., 2022).

5. Role in Chromatin Accessibility and Gene Expression

The inhibition of BRM/BRG1 ATPases induces specific changes in chromatin accessibility and gene expression, pointing towards a significant role in the regulation of transcriptional processes. This modulation of gene expression and chromatin state is crucial in understanding the therapeutic potential of BRM/BRG1 ATPase inhibition in various disease contexts, including cancer (Wanior et al., 2020).

Mechanism of Action

BRM/BRG1 ATP Inhibitor-1 acts at genomic loci associated with oncogenic transcription factors, leading to a downregulation of leukemic pathway genes, including MYC . It has been observed to induce differentiation and lethality in AML cells with MLL1r or mtNPM1 .

Safety and Hazards

BRM/BRG1 ATP Inhibitor-1 is described as toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

BRM/BRG1 ATP Inhibitor-1 is currently under clinical investigation for the treatment of metastatic uveal melanoma and advanced hematological malignancies . It has shown notable efficacy when co-treated with FHD-286, a Dual BRG1/BRM ATP-Ase Inhibitor, and Menin or BET Inhibitor, Decitabine or Venetoclax Against AML with MLL-r or Mutant NPM1 .

Properties

IUPAC Name

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYCAIAVJIFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.